molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B1677501 o-Cresol CAS No. 95-48-7

o-Cresol

Cat. No. B1677501
CAS RN: 95-48-7
M. Wt: 108.14 g/mol
InChI Key: QWVGKYWNOKOFNN-UHFFFAOYSA-N
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Patent
US04396783

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C(C)C
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ti]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 13.7%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 8.3%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C(C)C
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ti]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 13.7%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 8.3%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C(C)C
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ti]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 13.7%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 8.3%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04396783

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]([CH3:6])[CH3:5])=[O:3].[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.OO>[Ti].O>[C:4]1([CH3:6])[C:2]([OH:3])=[CH:1][CH:8]=[CH:7][CH:5]=1.[CH:8]1[C:9]([OH:3])=[CH:10][CH:11]=[CH:12][C:7]=1[CH3:13].[CH:1]1[C:2]([OH:3])=[CH:4][CH:6]=[C:7]([CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C(C)C
Name
Quantity
70 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ti]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 13.7%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 8.3%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.